D-517 hydrochloride

Beschreibung

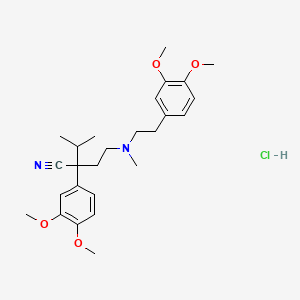

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-5)25(17-21)32-7)13-15-28(3)14-12-20-8-10-22(29-4)24(16-20)31-6;/h8-11,16-17,19H,12-15H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLOHGQKBZSXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-55-4 | |

| Record name | D-517 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-517 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VK59M207R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

D-517 hydrochloride HPLC analytical method

An Application Note for the Quality Control and Analysis of D-517 Hydrochloride Utilizing a Validated High-Performance Liquid Chromatography (HPLC) Method

Abstract

This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of D-517 hydrochloride. D-517, a verapamil-related compound and potential pharmaceutical agent, requires a precise and reliable analytical method for quality control, stability testing, and research applications. This guide is designed for researchers, analytical scientists, and drug development professionals, providing a field-proven framework grounded in fundamental chromatographic principles and regulatory standards. The narrative explains the causality behind experimental choices, ensuring the protocol is a self-validating system. We present a complete methodology, from the physicochemical properties of the analyte to the final validation protocols, adhering to the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.

Introduction to D-517 Hydrochloride and Analytical Strategy

D-517 hydrochloride, chemically known as 2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile hydrochloride, is a significant compound often identified as a related substance to Verapamil[1]. Its complex structure, featuring two dimethoxyphenyl moieties and a tertiary amine, necessitates a well-defined analytical method for accurate quantification and impurity profiling.

The analytical strategy herein employs reversed-phase HPLC, a cornerstone of pharmaceutical analysis[2][3]. This technique is ideally suited for molecules like D-517, which possess both hydrophobic (phenyl rings) and polar/ionizable (protonated amine) functional groups. A C18 stationary phase provides the necessary hydrophobic interaction, while a carefully buffered mobile phase ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks. The method is designed to be stability-indicating, capable of resolving D-517 from potential degradation products[4].

Physicochemical Properties of D-517 Hydrochloride

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile;hydrochloride | PubChem[1] |

| Molecular Formula | C₂₆H₃₇ClN₂O₄ | PubChem[1] |

| Molecular Weight | 477.0 g/mol | PubChem[1] |

| Structure | Contains two dimethoxyphenyl rings, a tertiary amine, and a nitrile group. | PubChem[1] |

| Solubility | Assumed to be soluble in methanol, acetonitrile, and water/organic mixtures. | General Knowledge |

Principle of the RP-HPLC Method

The separation is based on the partitioning of D-517 hydrochloride between a non-polar stationary phase (C18) and a polar mobile phase. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The acidic buffer (e.g., using phosphoric acid) ensures that the tertiary amine in the D-517 molecule is consistently protonated, preventing peak tailing and improving chromatographic reproducibility. The analyte is detected using its ultraviolet (UV) absorbance, a property conferred by the aromatic rings in its structure.

Materials and Reagents

| Item | Specification |

| HPLC System | Quaternary pump, autosampler, column oven, and PDA/UV detector. |

| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil, Phenomenex). |

| Reference Standard | D-517 Hydrochloride, >99% purity. |

| Acetonitrile | HPLC Grade. |

| Water | HPLC Grade or Milli-Q. |

| Phosphoric Acid | ACS Grade or higher. |

| Methanol | HPLC Grade. |

| Volumetric Glassware | Class A. |

| Filters | 0.45 µm nylon or PTFE syringe filters. |

Part 1: HPLC Method and Sample Preparation Protocol

This section provides the detailed experimental conditions and step-by-step procedures for sample analysis.

Chromatographic Conditions

The following parameters were optimized to achieve efficient separation and optimal peak shape.

| Parameter | Condition | Justification |

| Stationary Phase | C18 (L1 packing), 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately non-polar compounds. |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) | The ratio should be optimized (e.g., starting with 60:40) to achieve a retention time of 5-10 minutes. Phosphoric acid controls the pH to suppress the silanol activity and ensure the amine is protonated. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |

| Detection Wavelength | 230 nm | Provides high sensitivity based on the UV absorbance of the dimethoxyphenyl chromophores. |

| Injection Volume | 10 µL | A suitable volume to balance sensitivity and peak shape. |

| Run Time | 15 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |

Standard and Sample Solution Preparation

Causality: Accurate preparation of solutions is critical for quantitative accuracy. Using a diluent similar in composition to the mobile phase prevents peak distortion. Sonication ensures complete dissolution of the analyte[5].

Protocol 1: Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of D-517 hydrochloride reference standard into a 25 mL Class A volumetric flask.

-

Add approximately 15 mL of diluent (Methanol or Acetonitrile/Water 50:50).

-

Sonicate for 10 minutes or until the standard is completely dissolved.

-

Allow the solution to return to room temperature.

-

Make up to the mark with the diluent and mix thoroughly.

Protocol 2: Preparation of Working Standard Solution (e.g., 100 µg/mL)

-

Pipette 5.0 mL of the Standard Stock Solution (1000 µg/mL) into a 50 mL Class A volumetric flask.

-

Dilute to volume with the diluent and mix thoroughly.

Protocol 3: Preparation of Sample Solution (for Bulk Drug)

-

Accurately weigh approximately 25 mg of the D-517 hydrochloride sample into a 25 mL Class A volumetric flask.

-

Follow steps 2-5 from Protocol 1. This creates a 1000 µg/mL sample stock.

-

Perform a further dilution as needed to match the concentration of the working standard solution (e.g., 100 µg/mL).

-

Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Part 2: System Suitability Testing (SST)

Trustworthiness: Before any sample analysis, the chromatographic system's performance must be verified. System Suitability Testing (SST) is a mandatory requirement by pharmacopeias like the USP to ensure the system is fit for its intended use[2][6].

Protocol 4: Performing System Suitability

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) once to ensure no interfering peaks are present.

-

Make five replicate injections of the Working Standard Solution (100 µg/mL).

-

Calculate the system suitability parameters from the resulting chromatograms.

| Parameter | Acceptance Criteria | Rationale (as per USP <621>) |

| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate undesirable column interactions. |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |

| Relative Standard Deviation (%RSD) | %RSD ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the injector and system.[7] |

Part 3: HPLC Method Validation Protocol

Authoritative Grounding: Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocols are designed based on the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines[8][9][10].

Specificity (Forced Degradation)

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products[11].

Protocol 5: Forced Degradation Study

-

Prepare four separate solutions of D-517 hydrochloride at 100 µg/mL.

-

Acid Hydrolysis: Add 1 mL of 1.0 M HCl. Heat at 80°C for 2 hours.

-

Base Hydrolysis: Add 1 mL of 1.0 M NaOH. Heat at 80°C for 2 hours.

-

Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours, then prepare the solution.

-

Neutralize the acid and base-stressed samples before dilution and injection.

-

Inject each stressed sample and an unstressed control sample.

-

Acceptance Criteria: The method is specific if the D-517 peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (if using a PDA detector) shows the main peak is spectrally pure.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[11].

Protocol 6: Linearity Assessment

-

Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a graph of the mean peak area versus concentration.

-

Perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added[8].

Protocol 7: Accuracy by Spiking

-

Prepare a sample matrix (placebo). If not available, use a low-concentration sample solution.

-

Spike the matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates at each level.

-

Analyze the spiked samples and calculate the percentage recovery.

-

Calculation: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[8].

Protocol 8: Repeatability (Intra-day Precision)

-

Prepare six individual samples of D-517 hydrochloride at 100% of the target concentration.

-

Analyze all six samples on the same day, with the same analyst and instrument.

-

Calculate the %RSD of the results.

-

Acceptance Criteria: %RSD should be ≤ 2.0%.

Protocol 9: Intermediate Precision (Inter-day and Inter-analyst)

-

Repeat the precision study (Protocol 8) on a different day, with a different analyst, and/or on a different instrument.

-

Compare the results from both studies.

-

Acceptance Criteria: The overall %RSD for all measurements across the different conditions should be ≤ 2.0%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[11].

Protocol 10: Robustness Evaluation

-

Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

-

Typical variations to study:

-

Flow Rate (± 0.1 mL/min).

-

Column Temperature (± 2 °C).

-

Mobile Phase Composition (e.g., vary acetonitrile by ±2%).

-

-

Acceptance Criteria: The system suitability parameters should still be met, and the change in results should not be significant.

Workflow Visualization

The following diagram illustrates the logical flow of the entire analytical and validation process for D-517 hydrochloride.

Caption: Workflow for D-517 HCl HPLC Analysis and Validation.

Conclusion

This application note provides a comprehensive, scientifically-grounded RP-HPLC method for the quantitative determination of D-517 hydrochloride. The detailed protocols for method execution, system suitability, and full validation in accordance with ICH guidelines ensure that the procedure is reliable, robust, and fit for purpose in a regulated research or quality control environment. By explaining the rationale behind key procedural steps, this guide empowers scientists to not only execute the method but also to troubleshoot and adapt it as necessary.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71315155, D-517 hydrochloride. Retrieved from PubChem. [Link]

-

World Journal of Pharmaceutical Research. (n.d.). Development and Validation of Analytical Method. Retrieved from AWS. [Link]

-

Science Publishing Group. (n.d.). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Retrieved from Science Publishing Group. [Link]

-

ResearchGate. (2024). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from ResearchGate. [Link]

-

Al-Shdefat, R., et al. (2021). Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. PMC. [Link]

-

International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]

-

United States Pharmacopeia. (2022). <621> Chromatography. Retrieved from USP. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA. [Link]

-

International Journal of Creative Research Thoughts. (n.d.). Analytical Method Development and Validation for Bosentan HCl Estimation in Bulk. Retrieved from IJCRT.org. [Link]

-

Wikipedia. (n.d.). Crack cocaine. Retrieved from Wikipedia. [Link]

-

PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from PubMed. [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]

-

Chromatography Online. (2024). Are You Sure You Understand USP <621>? Retrieved from Chromatography Online. [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

The United States Pharmacopeial Convention. (n.d.). <621> CHROMATOGRAPHY. Retrieved from The United States Pharmacopeial Convention. [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3639, Hydrochlorothiazide. Retrieved from PubChem. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC. [Link]

-

AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbio. [Link]

-

Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from Agilent. [Link]

-

The BMJ. (2023). Ultrasound guided lavage with corticosteroid injection versus sham lavage with and without corticosteroid injection for calcific tendinopathy of shoulder: randomised double blinded multi-arm study. Retrieved from The BMJ. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71352, Dapoxetine Hydrochloride. Retrieved from PubChem. [Link]

-

Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from Scribd. [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2018). Stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. Retrieved from Journal of Pharmaceutical and Scientific Innovation. [Link]

-

ResearchGate. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from ResearchGate. [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from Acta Poloniae Pharmaceutica. [Link]

Sources

- 1. D-517 hydrochloride | C26H37ClN2O4 | CID 71315155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usp.org [usp.org]

- 3. <621> CHROMATOGRAPHY [drugfuture.com]

- 4. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpsionline.com [jpsionline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Protocol for D-517 hydrochloride as an internal standard

An Application Note and Protocol for the Use of D-517 Hydrochloride as an Internal Standard in the Bioanalysis of Verapamil

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[1] However, the inherent variability of the analytical process—spanning sample extraction, chromatographic injection, and ionization efficiency—necessitates a robust method for normalization.[2] This is achieved through the use of an internal standard (IS), a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the outset of the analysis.[3]

The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte.[2] When a SIL-IS is unavailable or cost-prohibitive, a carefully selected structural analogue can serve as a reliable alternative. This application note details a comprehensive protocol for the use of D-517 hydrochloride , a known impurity and structural analogue of the calcium channel blocker verapamil, as an internal standard for the quantification of verapamil in human plasma.[4][5] By mimicking the analyte's behavior throughout the analytical workflow, D-517 hydrochloride enables precise and accurate quantification, ensuring data integrity for pharmacokinetic and toxicokinetic studies. This protocol is designed in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[6][7]

Analyte and Internal Standard: Physicochemical Properties

A thorough understanding of the chemical properties of both the analyte and the internal standard is fundamental to method development. D-517 hydrochloride shares significant structural similarity with verapamil, making it an excellent candidate for an analogue internal standard.

| Property | Verapamil | D-517 Hydrochloride | Reference(s) |

| Chemical Structure | 2-(3,4-dimethoxyphenyl)-5-{amino}-2-(propan-2-yl)pentanenitrile | α-(2-((2-(3,4-Dimethoxyphenyl)-ethyl)methylamino)ethyl)-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile monohydrochloride | [5][8] |

| Molecular Formula | C₂₇H₃₈N₂O₄ | C₂₆H₃₇ClN₂O₄ | [5][8] |

| Molecular Weight | 454.6 g/mol | 477.0 g/mol | [5][8] |

| CAS Number | 52-53-9 | 1794-55-4 | [5][8] |

| Solubility | Hydrochloride salt is freely soluble in water and methanol. | Assumed to be soluble in water, methanol, and DMSO based on its hydrochloride salt form and structural similarity to verapamil. | [8] |

Experimental Protocol: Quantification of Verapamil in Human Plasma

This protocol provides a step-by-step methodology for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

Verapamil Hydrochloride (Reference Standard)

-

D-517 Hydrochloride (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (K₂EDTA anticoagulant)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)[9]

Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock and working solutions is the foundation of a quantitative assay. Using a solvent in which both compounds are highly soluble, like methanol, prevents precipitation and ensures homogeneity. Serial dilutions are performed to create calibration standards and quality control samples that span the expected physiological concentration range of the analyte.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Verapamil HCl and D-517 HCl into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with HPLC-grade methanol.

-

Store stock solutions at -20°C. These are stable for at least 6 months.

-

-

Working Standard Solutions (for Calibration Curve & QCs):

-

Prepare a Verapamil working solution series by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking into plasma.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the D-517 HCl primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This solution will be added to all samples.

-

Sample Preparation: Solid Phase Extraction (SPE)

Causality: Biological matrices like plasma contain proteins and other endogenous components that interfere with LC-MS/MS analysis.[10] SPE is a robust technique for purifying and concentrating the analyte and IS from the matrix, leading to cleaner chromatograms and reduced matrix effects.[9][11]

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Instrumental Conditions

Causality: Chromatographic separation is essential to resolve the analyte and IS from other components. A C18 reversed-phase column is suitable for compounds of intermediate polarity like verapamil.[12] A gradient elution using acetonitrile and an aqueous buffer with a modifier like formic acid or ammonium formate provides good peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.[13][14] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |

| Column Temp | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temp | 150°C |

| Desolvation Temp | 400°C |

| MRM Transitions | Verapamil: 455.3 → 165.2 D-517: 441.3 → 165.2 (Predicted)* |

*Note: The precursor ion for D-517 is based on its free base molecular weight (440.58 g/mol ). The product ion is predicted to be the same as verapamil's major fragment due to structural similarity. This transition must be empirically optimized on the specific mass spectrometer used.[14]

Bioanalytical Method Validation Framework

A rigorous validation process ensures that the analytical method is reliable, reproducible, and fit for purpose. The protocol should be validated according to the latest regulatory guidelines from agencies like the FDA and EMA.[6][15]

Caption: Key parameters for bioanalytical method validation.

Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Acceptance Criteria (Typical) | Reference(s) |

| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. | [2] |

| Linearity | Establish the relationship between concentration and instrument response over a defined range. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). | [9] |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Assessed at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). | [7] |

| Extraction Recovery | Measure the efficiency of the extraction process. | Recovery should be consistent and reproducible across QC levels. | [2] |

| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. | [2] |

| Stability | Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of nominal concentration. | [6] |

Data Analysis and Quantification

The concentration of verapamil in an unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value against the calibration curve.

-

Generate Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Verapamil Area / D-517 Area) against the nominal concentration of the verapamil calibration standards.

-

Regression Analysis: A linear regression with a 1/x² weighting factor is typically applied to the calibration curve data.

-

Calculate Unknown Concentration: The concentration of verapamil in the test samples is calculated using the regression equation derived from the calibration curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the use of D-517 hydrochloride as an internal standard for the quantification of verapamil in human plasma by LC-MS/MS. By leveraging a structural analogue, this method offers a reliable and accurate approach for bioanalysis when a stable isotope-labeled standard is not employed. Adherence to the described sample preparation, instrumental analysis, and rigorous validation framework will ensure the generation of high-quality data suitable for regulatory submission in drug development programs.

References

- Bérardi, S., et al. (2012). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 61, 129-134.

-

Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

- BenchChem. (2025). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. BenchChem Technical Guides.

- Hubert, P., et al. (1992). Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 937-942.

- El-Gindy, A., et al. (2001). High-performance liquid chromatographic analysis of verapamil and its application to determination in tablet dosage forms and to drug dissolution studies. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 403-412.

- Reddy, G. R., et al. (2012). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride.

- Duran, A., et al. (2014). Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. Journal of Food and Drug Analysis, 22(3), 357-365.

- Barros, F. C., et al. (2014). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 98, 237-243.

-

Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

- Vecchietti, D., et al. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS.

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

- Baviskar, D. T., et al. (2013). Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. Asian Journal of Chemistry, 25(12), 6785-6788.

- BenchChem. (2025).

- Al-Salami, H., et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Molecules, 29(21), 4991.

-

PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). Bioanalytical method development and validation of atrasentan in human plasma using verapamil as internal standard by liquid chromatography coupled with tandem mass spectrometry.

- BenchChem. (2025). Application Note: High-Throughput Analysis of Verapamil and its Metabolite Norverapamil in Human Plasma using Norverapamil-d7 as. BenchChem Technical Guides.

- Al-Majed, A. A., et al. (2021). Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 201, 114108.

- Global Substance Registration System. (n.d.). D-517 HYDROCHLORIDE. U.S.

-

PubChem. (n.d.). D-517 hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Cayman Chemical. (n.d.). (S)-Duloxetine (hydrochloride)

- Sigma-Aldrich. (n.d.).

- DrugFuture. (n.d.). D-517 HYDROCHLORIDE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-517 hydrochloride | C26H37ClN2O4 | CID 71315155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. elearning.unite.it [elearning.unite.it]

- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 10. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

Application Note: Optimizing HPLC Mobile Phase Preparation for D-517 Hydrochloride Through a Solubility-Driven Approach

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of D-517 hydrochloride. By focusing on the fundamental physicochemical properties of the analyte, particularly its solubility, this guide offers a systematic, science-based protocol. It details the causal relationships between solvent selection, pH control, and chromatographic performance, enabling researchers, scientists, and drug development professionals to create stable, efficient, and reproducible HPLC methods.

Introduction: The Central Role of Mobile Phase in HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for determining the purity, stability, and concentration of active pharmaceutical ingredients (APIs) and their related compounds.[1] The mobile phase is a critical component of any HPLC system, directly influencing the retention, resolution, and overall quality of the chromatographic separation.[2] An improperly prepared mobile phase can lead to a host of problems, including analyte precipitation, poor peak shape, shifting retention times, and system blockages.

D-517 hydrochloride is a basic, nitrogen-containing organic molecule.[3] As with many such compounds, its solubility and chromatographic behavior are highly dependent on the pH and composition of the mobile phase. This application note presents a detailed methodology for developing an optimal mobile phase for D-517 hydrochloride, beginning with a thorough understanding of its chemical properties.

Foundational Physicochemical Properties of D-517 Hydrochloride

A successful HPLC method is built upon a solid understanding of the analyte's chemical nature. D-517 hydrochloride is the salt form of a tertiary amine, making it an ionizable basic compound.[3] This characteristic is the single most important factor governing mobile phase development.

| Property | Value / Structure | Source | Significance for HPLC Method Development |

| Chemical Name | 2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile;hydrochloride | [3] | The presence of a tertiary amine makes the molecule basic and its retention highly sensitive to pH. The two phenyl rings and other alkyl groups contribute to its hydrophobicity. |

| Molecular Formula | C₂₆H₃₇ClN₂O₄ | [3] | Provides the basis for calculating molar concentrations. |

| Molecular Weight | 477.0 g/mol | [3] | Essential for preparing solutions of known concentration. |

| Analyte Type | Basic Compound (tertiary amine) | [3] | The ionization state is pH-dependent. For good peak shape in reversed-phase HPLC, it is crucial to suppress ionization by working at a suitable pH.[4] |

| pKa (Predicted) | ~8.5 - 9.5 | Predicted | The pKa of the tertiary amine dictates the pH range over which the molecule transitions from its ionized (protonated) to its neutral (free base) form. This value is an expert estimation based on similar chemical structures, as a public domain experimental value is not readily available. |

The Causality of Solubility: Why It Dictates Mobile Phase Choices

The primary goal in mobile phase preparation is to ensure the analyte remains fully dissolved throughout the entire HPLC system—from the solvent reservoir to the detector. Analyte precipitation is a catastrophic failure, leading to column blockage, pressure overloads, and inaccurate results.

For a basic compound like D-517 hydrochloride, solubility is a function of two main factors:

-

Solvent Composition: The ratio of aqueous to organic solvent.

-

Mobile Phase pH: Which controls the ionization state of the molecule.

In its hydrochloride salt form, D-517 is ionized and generally exhibits good solubility in aqueous solutions. However, when a less polar organic solvent like acetonitrile (ACN) or methanol (MeOH) is added, the solubility of the salt can decrease, risking precipitation. Conversely, the neutral (free base) form is less soluble in water but more soluble in organic solvents. The key is to find a balance where the chosen form of the analyte is soluble in the specific aqueous/organic mixture being used.

Systematic Protocol for Mobile Phase Development

This section provides a step-by-step workflow for systematically developing a robust mobile phase for D-517 hydrochloride.

Caption: Workflow for solubility-driven HPLC mobile phase development.

Protocol 1: Initial Solubility Screening

Objective: To qualitatively assess the solubility of D-517 hydrochloride in common HPLC solvents.

Materials:

-

D-517 hydrochloride

-

HPLC-grade Water

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Methanol (MeOH)

-

Vortex mixer

-

Small glass vials (2 mL)

Procedure:

-

Weigh approximately 1-2 mg of D-517 hydrochloride into three separate vials.

-

To the first vial, add 1 mL of HPLC-grade water.

-

To the second vial, add 1 mL of HPLC-grade ACN.

-

To the third vial, add 1 mL of HPLC-grade MeOH.

-

Vortex each vial vigorously for 1 minute.

-

Visually inspect each vial for undissolved material. Sonicate for 5 minutes if solid remains and re-inspect.

-

Record observations in a table.

Expected Results & Interpretation: D-517 as a hydrochloride salt is expected to be freely soluble in water, less soluble in methanol, and sparingly soluble in acetonitrile. This initial test confirms the need for a primarily aqueous mobile phase to maintain solubility, especially at the start of a gradient run. Acetonitrile is often preferred over methanol in reversed-phase HPLC due to its lower viscosity (leading to lower backpressure) and greater elution strength.[5]

Protocol 2: pH Control and Buffer Selection

Rationale (The "Why"): For basic analytes like D-517, controlling the mobile phase pH is paramount for achieving reproducible retention times and symmetrical peak shapes.

-

At low pH (pH < pKa - 2): The tertiary amine will be fully protonated (ionized, R₃NH⁺). In this form, it is highly water-soluble but may exhibit poor retention on a C18 column and can interact with residual silanols on the silica surface, leading to peak tailing.

-

At high pH (pH > pKa + 2): The compound will be in its neutral, free base form (R₃N). This form is more hydrophobic, leading to stronger retention on a C18 column. However, solubility in a highly aqueous mobile phase may be compromised. Furthermore, standard silica-based columns are not stable above pH 8.[6]

-

At intermediate pH (pH ≈ pKa): The compound will exist as a mixture of ionized and neutral forms, which can lead to broad or split peaks.

A general rule is to set the mobile phase pH at least 2 units away from the analyte's pKa.[7] Given the estimated pKa of ~9, a low pH mobile phase (e.g., pH 3.0) is the most robust starting point for standard silica columns. This ensures the analyte is in a single, fully ionized state.

Buffer Selection: A buffer is used to resist small changes in pH, ensuring run-to-run consistency. The buffer's pKa should be within +/- 1 unit of the target mobile phase pH for maximum buffering capacity.

| Target pH | Suitable Buffer | Buffer pKa | Notes |

| 2.5 - 3.5 | Formic Acid / Ammonium Formate | 3.75 | Volatile and MS-friendly. Low UV cutoff. |

| 4.0 - 5.5 | Acetic Acid / Ammonium Acetate | 4.76 | Volatile and MS-friendly. Good choice for mid-range pH. |

For this application, a formate buffer at pH 3.0 is an excellent choice.

Protocol 3: Preparation of Aqueous Buffer Stock (20 mM Ammonium Formate, pH 3.0)

Objective: To prepare a concentrated aqueous buffer solution that will be mixed with the organic solvent.

Materials:

-

Ammonium formate (HPLC or MS-grade)

-

Formic acid (HPLC or MS-grade)

-

HPLC-grade water

-

Calibrated pH meter

-

1 L volumetric flask and magnetic stirrer

Procedure:

-

Weigh 1.26 g of ammonium formate and add it to the 1 L volumetric flask.

-

Add approximately 800 mL of HPLC-grade water and stir until the salt is fully dissolved.

-

Place a calibrated pH probe into the solution.

-

Slowly add formic acid dropwise while stirring until the pH meter reads 3.00 ± 0.05.

-

Add HPLC-grade water to the 1 L mark and mix thoroughly.

-

This is your Aqueous Stock Solution .

Self-Validation Check: The pH of the buffer must be measured before the addition of any organic solvent.

Protocol 4: Preparation of the Final Mobile Phase

Objective: To prepare the final, ready-to-use mobile phase by mixing the aqueous buffer with the organic solvent.

Materials:

-

Aqueous Stock Solution (from Protocol 3)

-

HPLC-grade Acetonitrile (ACN)

-

Large, clean glass solvent reservoir

-

Graduated cylinders

-

Solvent filtration apparatus (0.45 µm or 0.22 µm filter)[2]

Procedure (Example for 1 L of 70:30 Aqueous:ACN):

-

Using a clean graduated cylinder, precisely measure 700 mL of the Aqueous Stock Solution.[8]

-

Using another clean graduated cylinder, precisely measure 300 mL of HPLC-grade Acetonitrile.[8]

-

Combine both components in the 1 L solvent reservoir.

-

Crucial Step: Mix thoroughly. A volume contraction will occur, so do not simply add one solvent to the 1 L mark of the other.

-

Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[2]

-

Degas the mobile phase using sonication under vacuum or helium sparging to prevent air bubble formation in the pump.

-

Stability Check: Allow the prepared mobile phase to stand for at least 2 hours. Visually inspect for any signs of salt precipitation. If precipitation occurs, the buffer concentration is too high for that percentage of organic solvent, and a lower buffer concentration (e.g., 10 mM) should be tried.[6]

Caption: Impact of mobile phase pH on D-517 hydrochloride properties.

Troubleshooting Common Mobile Phase Issues

| Issue | Probable Cause | Recommended Solution |

| High System Backpressure | Buffer precipitation in the organic solvent. | Decrease buffer concentration (e.g., from 20 mM to 10 mM or 5 mM). Ensure mobile phase is well-mixed and filtered. |

| Peak Tailing | Secondary interactions between the protonated amine and column silanols. | Ensure pH is low enough (e.g., 2.5-3.0) to fully protonate the analyte. Use a high-purity, end-capped column. A small amount of a competing base (e.g., 0.1% Triethylamine) can be added, but this is not MS-friendly. |

| Shifting Retention Times | Poorly buffered mobile phase; inconsistent mobile phase preparation. | Ensure buffer pKa is close to mobile phase pH. Always measure solvent volumes accurately and mix thoroughly. Prepare fresh mobile phase daily. |

| Split or Broad Peaks | Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |

Conclusion

The successful development of a robust HPLC method for D-517 hydrochloride is fundamentally linked to a thorough understanding and control of its solubility. By characterizing the analyte as a basic compound, a systematic approach can be employed. Selecting a low pH mobile phase (e.g., pH 3.0) with an appropriate buffer (e.g., 10-20 mM ammonium formate) ensures the analyte remains in a consistent, fully ionized, and soluble state. Adherence to precise preparation protocols, including accurate volumetric measurements, pre-mixing of solvents, filtration, and degassing, is critical for achieving reproducible and reliable chromatographic results. This solubility-first approach minimizes troubleshooting and leads to more robust and transferable analytical methods.

References

-

Global Substance Registration System. D-517 HYDROCHLORIDE. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71315155, D-517 hydrochloride. Available from: [Link]

-

Phenomenex. Mobile Phase Preparation Tips & Tricks. (2022). Available from: [Link]

-

Biotage. How does an acid pH affect reversed-phase chromatography separations?. (2023). Available from: [Link]

-

U.S. Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]

-

Kromidas, S. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. Available from: [Link]

-

YMC. Preparation of Mobile Phase for HPLC. Available from: [Link]

-

Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

-

Wikipedia. Crack cocaine. Available from: [Link]

-

Dolan, J.W. The Cleaning and Regeneration of Reversed-Phase HPLC Columns. LCGC North America. Available from: [Link]

-

Wikipedia. Phosgene. Available from: [Link]

-

PharmaCores. Discover the Art of Buffer selection in HPLC Development part 1. (2023). Available from: [Link]

-

Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds. (2024). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3639, Hydrochlorothiazide. Available from: [Link]

-

Kaliszan, R., et al. pH/Organic solvent double-gradient reversed-phase HPLC. ResearchGate. (2003). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71352, Dapoxetine Hydrochloride. Available from: [Link]

-

Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. Available from: [Link]

-

National Institute of Standards and Technology. IUPAC-NIST Solubilities Database: Anthracene with Acetonitrile and Water. Available from: [Link]

-

Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

-

Taiwan Food and Drug Administration. Identification and Assay for Methanol, Acetonitrile, Methylene Chloride, Chloroform, Benzene, 1,4-Dioxane and Toluene in Cosmetics. Available from: [Link]

-

PubMed. Selectivity comparison of acetonitrile-methanol-water ternary mobile phases on an octadecylsiloxane-bonded silica stationary phase. (2023). Available from: [Link]

Sources

- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 2. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]

- 3. D-517 hydrochloride | C26H37ClN2O4 | CID 71315155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]

- 7. biotage.com [biotage.com]

- 8. merckmillipore.com [merckmillipore.com]

D-517 hydrochloride in pharmaceutical quality control

Executive Summary

This application note details the analytical strategy for the detection, quantification, and control of D-517 Hydrochloride (CAS: 1794-55-4), pharmacopoeially designated as Verapamil Impurity I (EP) or Verapamil Related Compound B (USP) .[1][]

D-517 is a critical process-related impurity found in Verapamil Hydrochloride API and finished dosage forms.[1][] Structurally analogous to the parent drug but lacking a single methylene unit in the central aliphatic chain, D-517 presents significant separation challenges in Reverse-Phase HPLC (RP-HPLC).[1][] This guide provides a validated, self-correcting protocol for quality control (QC) professionals, emphasizing mechanistic understanding of retention behavior and strict adherence to ICH Q3A/Q3B thresholds.

Analyte Profile & Mechanistic Insight

To control an impurity, one must understand its origin and physicochemical behavior relative to the Active Pharmaceutical Ingredient (API).[1][]

Chemical Identity

-

Pharmacopoeial Status: Verapamil Impurity I (Ph.[1][] Eur.), Verapamil Related Compound B (USP).[1][]

-

Chemical Name: (2RS)-2-(3,4-Dimethoxyphenyl)-2-[2-[amino]ethyl]-3-methylbutanenitrile hydrochloride.[1][][3][4]

Structural Causality in Separation

The structural difference between Verapamil and D-517 is subtle but chromatographically significant.[1][] Verapamil possesses a propyl spacer (derived from a pentanenitrile precursor), whereas D-517 possesses an ethyl spacer (derived from a butanenitrile precursor).[1][]

-

Lipophilicity: The loss of a methylene (-CH₂-) group makes D-517 slightly less lipophilic than Verapamil.[1][]

-

Chromatographic Consequence: In standard C18 Reverse-Phase conditions, D-517 elutes prior to Verapamil .[1][] This Relative Retention Time (RRT) is typically around 0.8–0.9, placing it in a crowded region often occupied by other polar degradation products.[1][]

Origin Pathway (The "Why")

D-517 arises primarily during the alkylation step of the Verapamil synthesis.[1][] If the starting material alpha-isopropyl-alpha-[(N-methyl-N-homoveratryl)-gamma-aminopropyl]-3,4-dimethoxyphenylacetonitrile contains the ethyl-analogue impurity, or if a side reaction occurs involving a shorter-chain alkyl halide, D-517 is formed.[1][]

Figure 1: Mechanistic origin of D-517 during the alkylation phase of synthesis.[1][] Control of the alkylating agent purity is the primary upstream preventive measure.[1][]

Validated Analytical Protocol

The following protocol is designed to meet USP/EP system suitability requirements. It utilizes a pH-controlled mobile phase to suppress the ionization of the tertiary amine, reducing peak tailing—a common issue with Verapamil analysis.[1][]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Mode | LC-UV (Isocratic or Gradient) | UV is sufficient due to the strong chromophore (aromatic rings).[1][] |

| Column | C18 End-capped (e.g., 4.6 x 250 mm, 5 µm) | End-capping reduces silanol interactions with the basic amine of D-517.[1][] |

| Mobile Phase A | Phosphate Buffer (pH 3.0 - 4.[1][]5) | Low pH ensures the amine is fully protonated, improving peak shape.[1][] |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for basic compounds compared to Methanol.[1][] |

| Flow Rate | 1.0 - 1.5 mL/min | Adjusted based on column backpressure.[1][] |

| Detection | UV @ 278 nm | Absorption maximum for the dimethoxyphenyl moiety.[1][] |

| Column Temp | 30°C - 40°C | Elevated temperature improves mass transfer and reduces backpressure.[1][] |

| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements (LOQ). |

Gradient Program (Recommended)

While isocratic methods exist, a gradient is preferred to clear late-eluting lipophilic impurities while maintaining resolution between D-517 and Verapamil.[1][]

-

0-5 min: 70% A / 30% B (Isocratic hold for polar impurities)[1][]

-

5-25 min: Linear ramp to 40% A / 60% B (Elution of D-517 and Verapamil)

-

25-30 min: Wash step

-

30-35 min: Re-equilibration

Standard Preparation

-

Stock Solution: Dissolve 10.0 mg of D-517 Hydrochloride Reference Standard in 100 mL of Mobile Phase A/B (50:50).

-

System Suitability Solution: Mix D-517 Stock with Verapamil HCl API stock to achieve a concentration of 0.1% (w/w) D-517 relative to Verapamil.[1][]

System Suitability & Acceptance Criteria

To ensure the trustworthiness of the data, the system must pass the following "Self-Validating" checks before sample analysis.

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| Resolution (Rs) | > 2.0 between D-517 and Verapamil | Decrease organic modifier % at elution time; Check pH accuracy. |

| Tailing Factor (T) | < 1.5 for D-517 | Column aging (silanol activity); Mobile phase pH is too high.[1][] |

| Precision (RSD) | < 2.0% (n=6 injections) | Injector issue; Pump pulsation; Sample solubility issue. |

| Signal-to-Noise | > 10 (at LOQ level) | Lamp aging; Flow cell contamination.[1][] |

Quality Control Workflow: From Sample to Decision

This workflow integrates the analytical testing with regulatory decision-making logic (ICH Q3B).[1][]

Figure 2: Logical workflow for batch release testing targeting D-517. The limit of 0.15% is a standard ICH threshold for identified impurities in max daily dose scenarios.[1][]

Troubleshooting & OOS Investigation

If D-517 levels appear elevated or resolution is lost, follow this causality chain:

-

Retention Time Shift: If D-517 co-elutes with the solvent front, the column has collapsed (phase dewetting).[1][] If it co-elutes with Verapamil, the organic ratio is too high.[1][]

-

"Ghost" Peaks: D-517 is stable, but Verapamil is light-sensitive.[1][] Ensure samples are stored in amber glassware. Photodegradation products can mimic process impurities.[1][]

-

Quantification Errors: D-517 and Verapamil have similar extinction coefficients (both have dimethoxyphenyl groups).[1][] However, for strict accuracy, determine the Relative Response Factor (RRF) . If an RRF is not established, assume RRF = 1.0 but report this assumption.

References

-

European Pharmacopoeia (Ph.[1][] Eur.) . Verapamil Hydrochloride Monograph 0573. Strasbourg: EDQM.[1][] (Defines Impurity I).

-

United States Pharmacopeia (USP) . Verapamil Hydrochloride.[1][][3][4][6][9] USP-NF.[1][] Rockville, MD: United States Pharmacopeial Convention.[1][] (Defines Related Compound B). [1][]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71315155, D-517 hydrochloride. Retrieved October 24, 2025.[1][] [1][]

-

International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). (Guideline for reporting thresholds).

-

LGC Standards . D 517 Hydrochloride (Verapamil Impurity).[1][][3][4][6][7][8][9] Reference Material Data Sheet.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 3. D 517 Hydrochloride (Verapamil Impurity) [lgcstandards.com]

- 4. D-517 hydrochloride | C26H37ClN2O4 | CID 71315155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D 517 Hydrochloride (Verapamil Impurity) | 1794-55-4 [sigmaaldrich.com]

- 6. D517-d7Hydrochloride(VerapamilImpurity) Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. scbt.com [scbt.com]

- 9. usbio.net [usbio.net]

Application Note: D-517 Hydrochloride in System Suitability Testing

Executive Summary

This application note details the strategic deployment of D-517 Hydrochloride (Chemical Name: 2-(3,4-dimethoxyphenyl)-2-[2-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]ethyl]-3-methylbutanenitrile hydrochloride) as a System Suitability Testing (SST) standard.[]

Commonly identified as Verapamil Related Compound B (USP) or Impurity I (EP) , D-517 HCl represents a "critical pair" analog to Verapamil.[] Its structural similarity—differing primarily by the length of the alkyl chain linking the amine to the quaternary carbon—presents a specific chromatographic challenge.[] This guide provides a self-validating protocol to ensure HPLC methods achieve the resolution required by global pharmacopeias (USP <621>, EP 2.2.46).

Compound Identity & Significance

Chemical Profile

D-517 HCl is a process-related impurity and a degradation product.[] In regulatory contexts, it is the benchmark for column selectivity.[] If a column can resolve D-517 from the Active Pharmaceutical Ingredient (API), it is generally deemed capable of separating other, less structurally similar impurities.[]

| Parameter | Specification |

| Common Name | D-517 Hydrochloride |

| Pharmacopeial Designation | Verapamil Related Compound B (USP) / Impurity I (EP) |

| CAS Number | 1794-55-4 |

| Molecular Formula | C₂₆H₃₆N₂O₄[][2][3][4][5] · HCl |

| Molecular Weight | 477.04 g/mol |

| Function | Critical Resolution Standard (SST) |

The "Critical Pair" Mechanism

The separation difficulty arises from the hydrophobic interaction index.[] D-517 possesses an ethyl linker, whereas Verapamil possesses a propyl linker.[] This subtle difference results in a slightly lower retention time for D-517 in reverse-phase chromatography (RPC), causing it to elute immediately prior to or partially co-eluting with the main Verapamil peak.[]

Chromatographic Behavior:

-

Verapamil (API): Higher hydrophobicity (Propyl chain).[]

-

D-517 (Impurity): Lower hydrophobicity (Ethyl chain)

Elutes earlier.[]

Experimental Protocol: System Suitability Testing

Reagents and Equipment

-

Instrument: HPLC with UV-Vis or PDA Detector.

-

Column: C18 (USP L1), 4.6 mm x 150 mm, 5 µm packing (e.g., Zorbax Eclipse XDB-C18 or equivalent).[]

-

Mobile Phase A: 20 mM Acetate Buffer (pH 4.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[]

-

Standard: D-517 Hydrochloride Reference Standard (Secondary or Primary).

Solution Preparation

-

System Suitability Solution (SST-Mix):

-

Weigh 5 mg of Verapamil HCl API.[]

-

Weigh 5 mg of D-517 HCl Standard.[]

-

Dissolve in 50 mL of Mobile Phase (Initial Ratio).

-

Note: This creates a 1:1 ratio for clear resolution visualization, though pharmacopeias may use different ratios (e.g., spiking trace D-517 into high-conc API).

-

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV @ 278 nm |

| Run Time | 2.5x retention time of Verapamil |

| Gradient | Isocratic (Typical: 60:40 Buffer:ACN) or Gradient depending on specific monograph |

Workflow Visualization

The following diagram illustrates the logical flow of the SST process using D-517.

Figure 1: Decision logic for System Suitability Testing using D-517 HCl. The resolution threshold (Rs > 1.5) is the critical gatekeeper.[]

Acceptance Criteria & Troubleshooting

Mandatory Metrics

For the system to be considered valid for release testing, the following criteria must be met using the SST-Mix:

| Metric | Acceptance Limit | Rationale |

| Resolution (Rs) | NLT 1.5 (USP/EP) | Ensures baseline separation between D-517 and Verapamil. |

| Tailing Factor (T) | NMT 2.0 | High tailing indicates secondary silanol interactions.[] |

| Relative Retention (RRT) | D-517 ≈ 0.92 - 0.95 | Confirms correct peak identification relative to API (1.0).[] |

Troubleshooting Low Resolution

If

-

pH Sensitivity: D-517 is a basic amine.[] Small changes in pH (e.g., 4.5 to 4.[]8) can drastically alter ionization and retention.[] Action: Remake buffer, strictly adjusting pH.

-

Organic Modifier: Acetonitrile is preferred over Methanol for this separation due to sharper peak shapes for nitrogenous bases.[] Action: Verify mobile phase composition.

-

Column Age: Loss of end-capping exposes silanols, causing peak broadening which destroys resolution.[] Action: Replace column if Tailing Factor > 2.0.[]

Impurity Fate Mapping

Understanding where D-517 fits in the broader analysis is crucial.[]

Figure 2: Origin of D-517.[] It is a synthesis byproduct where the alkyl chain length is truncated, necessitating specific HPLC monitoring.[]

References

-

United States Pharmacopeia (USP). Verapamil Hydrochloride Monograph. USP-NF.[] (Accessed 2023).[] []

-

European Pharmacopoeia (Ph.[] Eur.). Verapamil Hydrochloride. 10th Edition.[] (Accessed 2023).[]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71315155: D-517 hydrochloride. [Link][]

Sources

Troubleshooting & Optimization

Resolution Improvement Guide: Verapamil & D-517 (Impurity B)

To: Chromatography Users, Method Development Scientists

From: Technical Support Center – Separation Sciences Division

Subject: Troubleshooting Critical Pair Resolution (

Executive Summary & Technical Context[1][2]

The Challenge: You are likely experiencing co-elution or "shoulder" peaks when attempting to separate Verapamil from D-517 . In regulatory contexts (USP/EP), D-517 is identified as Verapamil Related Compound B (1,2).

The Science of the Problem: This is a classic "homolog separation" challenge.

-

Verapamil: 2-(3,4-dimethoxyphenyl)-5-[amino]-2-propan-2-ylpentanenitrile.[1]

-

D-517 (Impurity B): 2-(3,4-dimethoxyphenyl)-4 -[amino]-2-propan-2-ylisobutanenitrile (or butanenitrile derivative).

Key Difference: D-517 differs from Verapamil essentially by a single methylene (

Troubleshooting & Optimization (Q&A)

Q1: I am using a standard C18 column at pH 4.5. Why is my resolution ( ) < 1.5?

A: At pH 4.5, both molecules are fully protonated (positively charged). While this provides good peak shape, it minimizes the hydrophobic difference between the two molecules. The "methylene selectivity" (

Corrective Action:

Move to a High pH method (if your column is hybrid-silica based and durable up to pH 10). At pH 9.5–10.0, both species are neutral. The deprotonated state maximizes the hydrophobic interaction with the C18 chains, allowing the column to better discriminate based on the single

Q2: My column cannot tolerate high pH. What is the alternative?

A: If you must stay at acidic pH (e.g., pH 3.0–5.0), you need to exploit Temperature and Stationary Phase Specificity .

-

Lower the Temperature: Methylene selectivity (

) is enthalpically driven. Lowering the column temperature (e.g., from 40°C to 25°C or 20°C) typically increases the resolution between homologs, though it will increase system backpressure. -

Change Ligand Type: Switch to a Phenyl-Hexyl column. The

interactions with the dimethoxy-phenyl rings can provide an orthogonal separation mechanism that may distinguish the slight steric differences better than a standard C18.

Q3: The peaks are tailing, causing integration errors. How do I fix this?

A: Verapamil is a basic drug. Tailing is caused by the interaction of the positively charged amine with residual silanols on the silica surface.

Corrective Action:

-

Add a Silanol Blocker: Add 5–10 mM Triethylamine (TEA) to your mobile phase (competes for silanol sites).

-

Increase Ionic Strength: Ensure your buffer concentration is at least 20–25 mM (e.g., Phosphate or Ammonium Bicarbonate).

-

Use "End-capped" Columns: Ensure you are using a modern, high-purity silica column with extensive end-capping.

Visualizing the Workflow

The following decision tree outlines the logical steps to resolve this critical pair.

Figure 1: Decision tree for optimizing resolution between Verapamil and D-517 based on column chemistry and environmental parameters.

Recommended Experimental Protocols

Protocol A: High pH Strategy (Recommended for Hybrid Columns)

Best for maximizing hydrophobic discrimination.

| Parameter | Setting | Rationale |

| Column | C18 Hybrid Particle (e.g., XBridge BEH or Gemini NX), | Hybrid particles resist dissolution at high pH. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonia | Neutralizes the basic amine, increasing retention and hydrophobic selectivity. |

| Mobile Phase B | Acetonitrile | Stronger solvent, lower viscosity than MeOH. |

| Flow Rate | 1.0 mL/min | Standard flow. |

| Gradient | 30% B to 70% B over 15 min | Shallow gradient to maximize interaction time. |

| Temp | 30°C | Moderate temperature for reproducibility. |

Protocol B: Low pH Strategy (Traditional/USP-Compatible)

Use if you are restricted to standard silica columns.

| Parameter | Setting | Rationale |

| Column | Phenyl-Hexyl or C18 (End-capped), | Phenyl phases offer alternative selectivity ( |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Keeps analytes fully ionized; suppresses silanol activity. |

| Mobile Phase B | Acetonitrile | - |

| Modifier | Triethylamine (TEA) 0.1% | Critical: Masks residual silanols to prevent tailing. |

| Temp | 20°C - 25°C | Critical: Lower temperature improves separation of homologs. |

| Gradient | Isocratic (e.g., 60:40 Buffer:ACN) or Shallow Gradient | Isocratic often yields better resolution for critical pairs than steep gradients. |

Data Analysis: What to Expect

The table below summarizes the expected shift in parameters when moving from a failing method to an optimized one.

| Parameter | Failing Method (Typical) | Optimized Method (High pH) |

| pH | 4.5 (Acetate) | 9.5 (Bicarbonate) |

| Elution Order | D-517 / Verapamil (Co-eluting) | D-517 ... Verapamil (Resolved) |

| Resolution ( | 0.8 – 1.2 (Fail) | > 2.5 (Pass) |

| Peak Symmetry | 1.8 (Tailing) | 1.1 (Sharp) |

| Retention Factor ( | Low (Early elution) | High (Increased retention due to neutrality) |

References

-

United States Pharmacopeia (USP). USP Monograph: Verapamil Hydrochloride.[1][2][3][4] Rockville, MD: United States Pharmacopeial Convention.[2]

-

Splendid Lab. D 517 Hydrochloride (Verapamil Impurity) / USP Verapamil Related Compound B.[5]

-

LGC Standards. Verapamil Impurity Standards and Structures.

-

PubChem. Verapamil Hydrochloride Compound Summary. National Library of Medicine.

Sources

- 1. Verapamil Hydrochloride | C27H39ClN2O4 | CID 62969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Verapamil Hydrochloride [doi.usp.org]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

Technical Support Center: Resolving Co-elution of D-517 Hydrochloride with Other Impurities

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of D-517 hydrochloride and its co-eluting impurities. As a known related compound of Verapamil, D-517 hydrochloride analysis is critical for ensuring pharmaceutical quality and safety.[1][2] This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to resolve complex co-elution issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is D-517 hydrochloride and why is its separation from other impurities important?

D-517 hydrochloride, also known as Verapamil EP Impurity I, is a process-related impurity in the synthesis of Verapamil, a widely used calcium channel blocker.[1][2] Its chemical structure is 2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile hydrochloride.

Accurate quantification of D-517 hydrochloride and its separation from other synthetic intermediates, by-products, and degradation products are crucial for several reasons:

-

Regulatory Compliance: Pharmacopoeias set strict limits for impurities in active pharmaceutical ingredients (APIs).[1]

-

Patient Safety: Impurities can have their own pharmacological and toxicological profiles that may pose a risk to patient health.

-

Product Quality and Stability: The impurity profile can impact the stability and shelf-life of the final drug product.[1]

Co-elution, where D-517 hydrochloride and another impurity are not fully separated during chromatographic analysis, leads to inaccurate quantification and can mask the presence of other critical impurities.

Q2: What are the likely impurities that could co-elute with D-517 hydrochloride?

Given that D-517 hydrochloride is an impurity in Verapamil synthesis, other potential co-eluting species are likely to be structurally similar. These can include:

-

Other Verapamil-related compounds: The synthesis of Verapamil involves several intermediates and can generate numerous related impurities.[3][4][5] A study identified and characterized two previously unknown impurities in Verapamil hydrochloride bulk drug, highlighting the potential for a complex impurity profile.[3][5]

-

Degradation products: Verapamil is susceptible to degradation under stress conditions such as acidic, alkaline, and oxidative environments, leading to the formation of various degradation products.[6][7][8]

-

Isomers: Structural isomers of D-517 hydrochloride or other impurities may be present and exhibit similar chromatographic behavior.

Understanding the synthetic pathway and potential degradation routes of Verapamil is key to anticipating the chemical properties of potential co-eluting impurities.[1]

Troubleshooting Guide for D-517 Hydrochloride Co-elution

Co-elution is a common hurdle in HPLC analysis. This guide provides a systematic approach to diagnose and resolve this issue.

Initial Assessment: Is it Truly Co-elution?

Before embarking on extensive method development, it's essential to confirm that you are dealing with co-elution and not a peak shape issue.

-

Peak Purity Analysis: If you are using a photodiode array (PDA) detector, assess the peak purity across the apex and the leading and trailing edges of the peak . A non-homogenous spectrum is a strong indicator of co-elution.

-

Mass Spectrometry (MS) Detection: If your HPLC is coupled to a mass spectrometer, examine the mass spectra across the peak. The presence of multiple parent ions will confirm co-elution.

If co-elution is confirmed, the following workflow can be used to systematically address the separation challenge.

Caption: Troubleshooting workflow for D-517 HCl co-elution.

Step 1: Systematic Mobile Phase Optimization

The mobile phase is often the most straightforward parameter to adjust for improving separation.

Q3: How can I use the mobile phase to resolve co-eluting peaks of D-517 hydrochloride and a related impurity?

-

Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. The different solvent strengths and selectivities can alter the elution order and improve resolution.

-

Adjust the Mobile Phase pH: D-517 hydrochloride and many of its related impurities contain tertiary amine functional groups. Altering the pH of the aqueous portion of the mobile phase will change the degree of ionization of these compounds, which can significantly impact their retention on a reversed-phase column. A systematic evaluation of pH in the range of 2.5 to 7.0 is recommended (always check the pH stability of your column).

-

Modify the Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, especially for basic compounds.

| Parameter | Starting Condition | Rationale |

| Organic Modifier | Acetonitrile | Provides good peak shape for many compounds. |

| Methanol | Offers different selectivity compared to acetonitrile. | |

| Aqueous Phase | 10-25 mM Phosphate or Formate Buffer | Maintains a stable pH for reproducible retention. |

| pH | Start at pH 3.0, then explore up to 7.0 | Affects the ionization state of amine-containing analytes. |

| Gradient | Start with a broad gradient (e.g., 5-95% organic over 20 min) | Helps to determine the approximate elution conditions. |

| Then optimize with a shallower gradient around the elution time of the co-eluting pair. | Increases the separation window for closely eluting peaks. |

Step 2: Exploring Different Stationary Phase Chemistries

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.

Q4: My current C18 column doesn't resolve the co-eluting peaks. What other column chemistries should I consider?

Not all C18 columns are the same. However, for a more significant change in selectivity, consider a different stationary phase altogether.

-

Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with aromatic rings present in D-517 hydrochloride and its related impurities.

-

Pentafluorophenyl (PFP) Columns: PFP phases provide a unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be very effective for separating positional isomers and other closely related compounds.

-

Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in or at the end of the alkyl chain, which can improve peak shape for basic compounds and offer different selectivity compared to traditional C18 phases.

Step 3: Advanced Chromatographic Techniques

For particularly challenging separations, more advanced techniques may be necessary.

Q5: I've tried different mobile phases and columns with no success. What are my options now?

-